molecular formula C11H23NO2 B1287346 Tert-butyl 7-aminoheptanoate CAS No. 105974-64-9

Tert-butyl 7-aminoheptanoate

Cat. No.: B1287346
CAS No.: 105974-64-9
M. Wt: 201.31 g/mol
InChI Key: IIALHJIMGXLAJI-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Synthesis and Methodologies

The significance of tert-butyl 7-aminoheptanoate in modern chemical synthesis lies in the orthogonal reactivity of its two functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid. This protection is crucial as it allows for a wide range of chemical transformations to be performed selectively at the primary amine terminus without interference from the carboxyl group.

This selective reactivity is exploited in various synthetic methodologies. For instance, the primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination. A one-pot tandem direct reductive amination followed by N-Boc protection is a modern, efficient, and versatile method for creating N-Boc protected secondary amines, demonstrating the type of advanced methodologies where amino esters like this compound are valuable. nih.gov

Furthermore, the structure of this compound makes it an ideal candidate for use as a flexible linker molecule in the design of more complex chemical entities. Bifunctional molecules are critical in fields like medicinal chemistry for tethering different molecular fragments. For example, similar amino acid esters, such as tert-butyl 6-aminohexanoate, are used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents. medchemexpress.com The seven-carbon chain of the heptanoate (B1214049) provides a specific length and degree of flexibility that can be essential for optimizing the biological activity of the target molecule.

Strategic Role as a Versatile Synthetic Intermediate

As a versatile synthetic intermediate, this compound serves as a foundational building block for constructing larger, more complex molecules. Its utility is particularly evident in pharmaceutical and materials science research. The synthesis of its parent structure, 7-aminoheptanoic acid, is of significant interest as it is a key intermediate for the antidepressant drug Tianeptine. google.com The synthesis of 7-aminoheptanoic acid can start from materials like cycloheptanone (B156872) or through the reaction of 7-bromoheptanoic acid with ammonia (B1221849). google.com The tert-butyl ester derivative provides a protected version of this important scaffold, ready for integration into multi-step synthetic pathways.

The strategic value of the tert-butyl group is its cleavage under acidic conditions (e.g., using trifluoroacetic acid), which are typically orthogonal to the conditions used to cleave many other types of protecting groups. acs.org This allows for a planned, sequential deprotection strategy in complex syntheses. A synthetic route might first involve modification of the amine functionality, followed by the removal of the tert-butyl group to liberate the carboxylic acid. This newly freed acid can then participate in subsequent reactions, such as amide bond formation, to complete the synthesis of the target molecule. This controlled, stepwise approach is fundamental to the efficient construction of complex organic structures and highlights the strategic importance of intermediates like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALHJIMGXLAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597553
Record name tert-Butyl 7-aminoheptanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70597553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105974-64-9
Record name tert-Butyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Tert Butyl 7 Aminoheptanoate

Esterification Pathways from Heptanoic Acid Derivatives

The most direct approaches to tert-butyl 7-aminoheptanoate involve the esterification of a 7-aminoheptanoic acid backbone with a tert-butyl group. This can be accomplished through direct reactions with tert-butanol (B103910), transesterification, or enzymatic processes.

Direct Esterification of 7-Aminoheptanoic Acid with tert-Butanol

The reaction of 7-aminoheptanoic acid with tert-butanol presents a straightforward method for the synthesis of the target compound. However, the sterically hindered nature of the tert-butyl group and the presence of the amino group necessitate specific catalytic conditions.

Strong acid catalysts are typically employed to facilitate the esterification of carboxylic acids with alcohols. In the case of tert-butanol, acid catalysis helps to overcome the steric hindrance. The reaction of 7-aminoheptanoic acid with tert-butanol can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The use of an excess of tert-butanol can help to drive the reaction equilibrium towards the formation of the ester. Optimization of reaction parameters such as temperature and catalyst concentration is crucial to maximize the yield and minimize side reactions. For instance, in the synthesis of related tert-butyl amino acid esters, anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate have been used with tert-butanol to achieve good yields. researchgate.net Another approach involves the use of 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite as a base in the esterification of carboxylic acids with tert-butanol, which has been shown to be effective for various substrates. researchgate.net

Table 1: Conditions for Acid-Catalyzed Esterification of Carboxylic Acids with tert-Butanol

Catalyst/ReagentSubstrateYieldReference
Anhydrous MgSO₄, BF₃·OEt₂Protected Amino AcidsGood researchgate.net
DMAPPhenylacetic Acid45% researchgate.net
Calcined HydrotalcitePhenylacetic Acid40% researchgate.net
DMAPCinnamic Acid60% researchgate.net
Calcined HydrotalciteCinnamic Acid55% researchgate.net

This table presents data for related esterification reactions, illustrating the types of catalysts and conditions that could be applied to the synthesis of this compound.

Thionyl chloride (SOCl₂) is a versatile reagent in organic synthesis, often used to convert carboxylic acids to acyl chlorides. organic-chemistry.org This intermediate can then react with an alcohol to form an ester. While direct use of thionyl chloride with an unprotected amino acid can be problematic due to side reactions with the amino group, it can be employed in a multi-step synthesis where the amino group is protected. A more direct application of thionyl chloride involves the conversion of tert-butyl esters to acid chlorides, a reaction that is selective for the tert-butyl group over other esters. organic-chemistry.orgnih.govsigmaaldrich.com This suggests that thionyl chloride-mediated reactions are sensitive to the specific ester group present. A high-yielding preparation of a different carbamate (B1207046) has been reported using thionyl chloride, highlighting its potential in specific synthetic contexts. exlibrisgroup.com

Transesterification Reactions Involving Methyl 7-Bromoheptanoate Analogues

Transesterification offers an alternative route to tert-butyl esters. This involves reacting a more common ester, such as a methyl or ethyl ester, with tert-butanol in the presence of a suitable catalyst. For the synthesis of this compound, a precursor like methyl 7-aminoheptanoate could be used. nih.gov Alternatively, a related starting material, tert-butyl 7-bromoheptanoate, can be synthesized and the bromine atom subsequently converted to an amino group. google.comsigmaaldrich.com One study describes the synthesis of a related compound where a transesterification reaction from a tert-butyl to an ethyl ester was an undesired outcome, indicating the possibility of such transformations under certain conditions. itn.pt

Enzymatic Synthesis Approaches

Enzymatic methods are gaining prominence in chemical synthesis due to their high selectivity and mild reaction conditions. Lipases are commonly used enzymes for esterification and transesterification reactions. An enzyme-catalyzed process could be employed for the synthesis of this compound from 7-aminoheptanoic acid and tert-butanol. google.com For example, research has shown that ω-transaminase can convert 7-hydroxyheptanoic acid methyl ester into 7-aminoheptanoic acid methyl ester, demonstrating the feasibility of enzymatic transformations on similar substrates. semanticscholar.org While specific enzymatic synthesis of this compound is not widely documented, the principles of enzymatic esterification are well-established and could be applied to this synthesis. google.com

Functional Group Interconversion Strategies

An alternative to direct esterification involves the synthesis of a tert-butyl heptanoate (B1214049) derivative with a functional group that can be later converted into an amino group. A common strategy is to start with a bromo-substituted ester, such as tert-butyl 7-bromoheptanoate. google.comsigmaaldrich.com The bromo group can be displaced by an azide (B81097) (N₃⁻), followed by reduction of the azide to an amine. This two-step process is a reliable method for introducing an amino group.

Nucleophilic Substitution from Brominated Precursors (e.g., tert-Butyl 7-Bromoheptanoate)

A principal method for synthesizing this compound is through a nucleophilic substitution reaction, where an amino group displaces a halogen atom. This typically involves using tert-butyl 7-bromoheptanoate as the starting material.

The synthesis of the precursor, tert-butyl 7-bromoheptanoate, is achieved via the esterification of 7-bromoheptanoic acid. This reaction often employs di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).

Once the brominated ester is obtained, the subsequent step is the introduction of the amino group. This is a classic SN2 reaction where an amine nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. libretexts.org Ammonia (B1221849) or an ammonia equivalent is used as the nucleophile to yield the primary amine. libretexts.org A significant challenge in this type of reaction is the potential for the displaced bromide anion to react with the amine nucleophile, forming an unreactive ammonium (B1175870) bromide salt that can precipitate out of the solution. researchgate.net The choice of solvent and the use of excess amine are critical to mitigate this issue and drive the reaction to completion. researchgate.net

Reductive Amination Routes

Reductive amination represents an alternative and powerful strategy for the synthesis of primary amines from carbonyl compounds. libretexts.orgd-nb.info In the context of this compound, this process would typically start with a suitable keto-ester, such as tert-butyl 7-oxoheptanoate.

The reaction proceeds in a single step where the ketone is treated with ammonia in the presence of a reducing agent. libretexts.org The mechanism involves the initial formation of an imine intermediate from the reaction of the ketone and ammonia, which is then immediately reduced to the corresponding amine. libretexts.org

Commonly used reducing agents in the laboratory for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly mild and selective. libretexts.orgnih.gov Industrial-scale synthesis may employ catalytic hydrogenation with hydrogen gas over a metal catalyst like nickel or palladium. libretexts.orggoogle.com This method is highly attractive due to its efficiency and the broad availability of starting materials. d-nb.info

An alternative, though not strictly a reductive amination, is the direct synthesis from 7-aminoheptanoic acid. This involves first activating the carboxylic acid, for instance with thionyl chloride (SOCl₂), followed by esterification with tert-butanol. uni-halle.debiopharmaspec.com

Optimization of Synthetic Yields and Reaction Efficiencies

Achieving high yields and reaction efficiency is paramount in chemical synthesis. For this compound, optimization focuses on several key parameters, including the choice and amount of catalyst, the solvent system, and the methods used for product isolation and purification.

Catalyst Loading and Selection (e.g., DMAP, Ti(OiPr)₄)

Catalysts play a crucial role in many of the synthetic routes for this compound and its precursors.

4-(Dimethylamino)pyridine (DMAP) : DMAP is widely used as a highly efficient acylation catalyst, particularly in the esterification of carboxylic acids with Boc anhydride (B1165640) to form tert-butyl esters. researchgate.net It functions by forming a highly reactive N-acylpyridinium intermediate. The efficiency of DMAP-catalyzed reactions can be sensitive to the polarity of the solvent and the ratio of reagents. researchgate.net In some amide coupling reactions, combinations like DCC/HOBt/DMAP have been shown to provide significantly better yields than other coupling agents. nih.gov

The optimal loading of these catalysts is critical; sufficient catalyst is needed to ensure a reasonable reaction rate, but excess catalyst can lead to side reactions and complicate purification.

CatalystTypical ReactionFunctionOptimization Considerations
DMAP Esterification, Amide CouplingNucleophilic catalyst, forms reactive acyl intermediates. researchgate.netLoading must be optimized to balance reaction rate with prevention of side products. Solvent polarity can influence efficiency. researchgate.net
Ti(OiPr)₄ Reductive AminationLewis acid, activates carbonyl group for nucleophilic attack. mdpi.comUsed in catalytic amounts to promote imine formation without degrading reactants.

Solvent System Selection and Effects

The choice of solvent can have a profound impact on reaction outcomes, particularly in nucleophilic substitution and catalyst-driven reactions.

In the nucleophilic substitution of brominated precursors, the solvent's ability to solubilize reactants and by-products is key. researchgate.net For instance, using a co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dichloromethane (B109758) (DCM) with acetonitrile (B52724) can prevent the precipitation of ammonium bromide salts, keeping the reactants in solution and improving reaction rates. researchgate.net

In DMAP-catalyzed reactions, solvent polarity can influence the reaction pathway. Nonpolar solvents may favor the desired N-Boc product formation, while more polar solvents might promote the formation of other intermediates. researchgate.net For reductive aminations, solvents like methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and methanol are often employed to ensure all components, including the reducing agent, are soluble. nih.govgoogle.com

Reaction TypeSolvent SystemEffectReference
Nucleophilic Substitution Acetonitrile/DMSOSolubilizes ammonium salt by-products, preventing precipitation and increasing yield. researchgate.net
DMAP-catalyzed Esterification Dichloromethane (DCM)A common nonpolar solvent that can favor the formation of the desired product. researchgate.net
Reductive Amination Methanol (MeOH), THF/MeOHEnsures solubility of the carbonyl substrate, amine source, and reducing agent. nih.govgoogle.com

Isolation and Purification Protocol Enhancements

Effective isolation and purification are critical for obtaining high-purity this compound. Standard protocols often involve a series of extraction and chromatography steps.

A typical workup procedure following the reaction involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. mdpi.com The organic phase is then washed sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amines or basic catalysts like DMAP, and then with brine. mdpi.com

Reactivity and Mechanistic Investigations of N Tert Butyl 7 Aminoheptanoate

Reactivity of the Primary Amine Functionality

The primary amine group in tert-butyl 7-aminoheptanoate is a versatile nucleophile, readily participating in various bond-forming reactions.

The primary amine of this compound can act as a nucleophile to form amide bonds. For instance, it can be acylated with carboxylic acids in the presence of coupling agents. pnas.org A common method involves the use of O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a tertiary amine base like triethylamine. pnas.org

This reactivity is fundamental in peptide synthesis and the construction of more complex molecules where the heptanoate (B1214049) chain is incorporated.

The primary amine of this compound can undergo aza-Michael addition reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This conjugate addition is a powerful carbon-nitrogen bond-forming reaction. masterorganicchemistry.com The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. researchgate.net The general mechanism involves the addition of the amine to the β-carbon of the activated alkene, followed by protonation of the resulting enolate. masterorganicchemistry.com

The primary amine of this compound can be converted into a secondary amine, which is then often protected to prevent further reactions. A one-pot tandem direct reductive amination followed by N-Boc protection is an efficient method for this transformation. nih.gov This procedure utilizes sodium triacetoxyborohydride (B8407120) (STAB) for the reductive amination of aldehydes, with subsequent in-situ protection of the newly formed secondary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This method has proven effective for a variety of aldehydes, yielding N-Boc protected secondary amines in high yields. nih.gov

Below is a table summarizing the synthesis of various N-protected secondary amines derived from a similar compound, methyl 7-aminoheptanoate, which demonstrates the versatility of this reaction. The yields are consistently high across a range of substrates. nih.gov

Table 1: Synthesis of N-Boc Protected Secondary Amines via Reductive Amination

Aldehyde Reactant Product Yield (%)
Benzyl 7-(Benzyl-tert-butoxycarbonylamino)heptanoic acid methyl ester 88
4-Fluorobenzyl 7-[tert-Butoxycarbonyl(4-fluorobenzyl)amino]heptanoic acid methyl ester 85
4-Nitrobenzyl 7-[tert-Butoxycarbonyl(4-nitrobenzyl)amino]heptanoic acid methyl ester 95
Pyridin-3-ylmethyl 7-(tert-Butoxycarbonylpyridin-3-ylmethylamino)heptanoic acid methyl ester 78
4-Pyridin-2-ylbenzyl 7-[tert-Butoxycarbonyl(4-pyridin-2-ylbenzyl)amino]heptanoic acid methyl ester 85

Data adapted from a study on methyl 7-aminoheptanoate. nih.gov

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are commonly used for this deprotection. pnas.org The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation.

Selective deprotection of the tert-butyl ester in the presence of other acid-labile protecting groups, such as the N-Boc group, can be challenging. However, certain reagents and conditions allow for this selectivity. For example, using cerium(III) chloride heptahydrate in combination with sodium iodide in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters while leaving N-Boc groups intact. organic-chemistry.org Another method employs zinc bromide (ZnBr₂) in dichloromethane (B109758), which can also achieve selective deprotection of tert-butyl esters over some N-protecting groups. researchgate.net

The choice of deprotection agent and conditions is crucial for achieving the desired outcome in a synthetic sequence.

While less common for tert-butyl esters due to steric hindrance, transesterification is a potential reaction pathway. This would involve reacting this compound with an alcohol in the presence of an acid or base catalyst to exchange the tert-butyl group for the corresponding alkyl group from the alcohol. However, due to the stability of the tertiary carbocation that would need to be formed, this reaction is generally less favorable compared to hydrolysis.

Activation and Subsequent Derivatization to Amides and Esters via Acid Chloride Intermediates

The conversion of the tert-butyl ester moiety of this compound into an acid chloride is a critical activation step, transforming the relatively unreactive ester into a highly reactive acylating agent. This transformation is typically achieved using standard chlorinating agents. Subsequently, the in-situ generated acid chloride can be readily converted to a variety of amide and ester derivatives by reaction with appropriate nucleophiles.

One of the most effective methods for the selective conversion of tert-butyl esters to acid chlorides involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of acid. nih.govorganic-chemistry.org This method is particularly advantageous as it is mild and highly selective for the tert-butyl ester group, leaving other ester types, such as methyl or ethyl esters, intact. nih.gov Another effective reagent is phosphorus trichloride (B1173362) (PCl₃), which can also convert tert-butyl esters to the corresponding acid chlorides in good yields. researchgate.net

Once the 7-aminoheptanoyl chloride intermediate is formed, it can be directly treated with a range of primary or secondary amines to yield the corresponding amides. Similarly, reaction with alcohols provides the corresponding esters. This two-step, one-pot procedure is highly efficient for creating a library of derivatives from the parent ester. researchgate.netorganic-chemistry.org The general scheme for this two-step derivatization is presented below.

Scheme 1: General Reaction for the Derivatization of this compound

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The following table summarizes representative conditions for the synthesis of amides and esters from tert-butyl esters via an acid chloride intermediate, which are applicable to this compound.

Interactive Data Table: Representative Conditions for Derivatization

Derivative TypeChlorinating AgentNucleophileSolventTemperature (°C)Typical Yield (%)Reference
AmideSOCl₂AnilineDichloromethane2590-95 nih.govorganic-chemistry.org
AmidePCl₃BenzylamineAcetonitrile8085-92 researchgate.net
EsterSOCl₂Methanol (B129727)Dichloromethane2588-93 nih.govorganic-chemistry.org
EsterSnCl₂/Ph₂CCl₂PhenolDichloromethane2590-96 researchgate.netorganic-chemistry.org

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to predicting reactivity and optimizing reaction conditions. The key transformations of this compound involve reactions at both the ester and the amine functionalities, each governed by distinct mechanistic pathways.

The conversion of the tert-butyl ester to the acid chloride proceeds through a mechanism that has characteristics of a unimolecular substitution (SN1-type) at the tert-butyl group. The reaction is initiated by protonation of the ester carbonyl, which makes the ester a better leaving group. acsgcipr.org The key step is the departure of the stable tert-butyl carbocation, which is a thermodynamically favored process. This carbocation is then trapped by a chloride ion or loses a proton to form isobutylene. The resulting carboxylic acid is then converted to the acid chloride by the chlorinating agent. The rate of this reaction is primarily dependent on the concentration of the substrate and the acid catalyst, and is independent of the chloride concentration, which is consistent with an SN1-type mechanism for the cleavage of the tert-butyl group. organic-chemistry.org

In contrast, reactions at the terminal amino group, such as N-alkylation with an alkyl halide, would typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the amine acts as the nucleophile, and the reaction rate depends on the concentration of both the amine and the alkyl halide.

The following table provides a comparison of the key features of SN1 and SN2 pathways as they relate to the functional groups of this compound.

Interactive Data Table: Comparison of SN1 and SN2 Pathways

FeatureSN1 Pathway (at tert-butyl ester)SN2 Pathway (at amino group)
Rate Law Rate = k[ester]Rate = k[amine][alkyl halide]
Molecularity UnimolecularBimolecular
Intermediate Carbocation (tert-butyl cation)None (concerted mechanism)
Stereochemistry Not applicable (achiral)Inversion of configuration (if chiral electrophile is used)
Substrate Structure Favored by tertiary (tert-butyl)Favored by primary (unhindered)
Nucleophile Weak nucleophile sufficientStrong nucleophile required

Both steric and electronic effects play a significant role in determining the reactivity of this compound.

Steric Effects: The most prominent steric feature of the molecule is the bulky tert-butyl group on the ester. This steric hindrance is the primary reason why the ester cleavage follows an SN1-type pathway, as an SN2 attack at the carbonyl carbon is highly disfavored. The bulkiness of the tert-butyl group also provides a degree of steric protection to the carbonyl group, making the ester less susceptible to nucleophilic attack compared to less hindered esters like methyl or ethyl esters. In contrast, the primary amino group at the end of the flexible seven-carbon chain is sterically accessible, allowing it to readily participate in nucleophilic reactions.

Electronic Effects: The electronic properties of the functional groups also influence reactivity. The amino group is electron-donating and a good nucleophile, which is the basis for its reactivity towards electrophiles. The ester group, on the other hand, is electron-withdrawing, which slightly deactivates the adjacent methylene (B1212753) groups towards electrophilic attack. However, the long aliphatic chain effectively isolates the two functional groups, so their electronic interaction is minimal. This allows for selective reactions at either end of the molecule without significant electronic interference from the other group. For instance, the nucleophilicity of the amine is not significantly diminished by the distant ester group.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of tert-butyl 7-aminoheptanoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the tert-butyl group and the linear heptanoate (B1214049) chain. The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark feature. The methylene (B1212753) groups of the heptanoate chain appear as multiplets, with chemical shifts varying based on their proximity to the ester and amino functionalities. The protons closest to the electron-withdrawing ester group (C2) are shifted furthest downfield, while those adjacent to the amino group (C7) are also distinctly shifted.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity Integration
(CH₃)₃-C ~1.44 Singlet 9H
-COO-CH₂- ~2.28 Triplet 2H
-CH₂-NH₂ ~2.68 Triplet 2H

Note: Predicted values are based on spectral data from closely related heptanoate esters and amino esters. Actual values may vary depending on solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound. Key signals include the ester carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the seven-carbon chain. The chemical shifts are highly sensitive to the local electronic environment. For instance, the carbonyl carbon (C=O) signal appears significantly downfield (~173 ppm), while the carbon of the tert-butyl group attached to the oxygen appears around 80 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
C =O ~173.0
-C (CH₃)₃ ~80.3
-C(C H₃)₃ ~28.4
-COO-C H₂- ~34.2
C H₂-NH₂ ~42.2

Note: Predicted values are based on spectral data from closely related structures. nih.govresearchgate.net The exact shifts can differ based on experimental conditions.

Dynamic NMR (DNMR) is a technique used to study time-dependent phenomena, such as the conformational interchange between different molecular shapes (conformers). unibas.it For a flexible molecule like this compound, the seven-carbon chain is not static and undergoes rapid bond rotations at room temperature, leading to an averaged signal in standard NMR spectra.

By lowering the temperature, it is possible to slow these rotations on the NMR timescale. This can lead to the broadening and eventual splitting of NMR signals into separate peaks for each distinct conformer. unibas.it While specific DNMR studies on this compound are not widely reported, analysis of related N-acylated derivatives shows the presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond, which appear as separate sets of signals in NMR spectra. nih.gov Similar principles would apply to studying the chain dynamics of the parent amine at very low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

HRMS is an essential technique for confirming the elemental composition and molecular weight of a compound with very high precision. For this compound (molecular formula C₁₁H₂₃NO₂), HRMS can determine the mass to within a few parts per million of the theoretical value. nih.gov This analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which protonates the basic amino group to generate the pseudomolecular ion [M+H]⁺. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Data Table: HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₂₄NO₂⁺ 202.18016

Note: Calculated m/z values are based on the monoisotopic mass of the compound (201.17288 Da). uni.lu Found values in experimental settings are expected to match these within a very small margin of error (e.g., ± 0.0005 Da). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent features include the strong stretching vibration of the ester carbonyl group (C=O) and the N-H bending and stretching vibrations of the primary amine.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (primary amine) Stretch 3300-3400 (two bands)
C-H (alkyl) Stretch 2850-2960
C=O (ester) Stretch ~1730
N-H (primary amine) Bend (scissoring) 1590-1650

Note: The wavenumbers are approximate and based on data from similar amino esters. nih.gov

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are vital for separating this compound from any starting materials, by-products, or impurities, thereby assessing its purity.

Flash Chromatography is commonly used for purification after synthesis. This technique typically employs a silica (B1680970) gel stationary phase and a mobile phase consisting of a solvent mixture, such as hexane (B92381) and ethyl acetate. nih.gov The polarity of the mobile phase is gradually increased to elute compounds based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for final purity analysis and quantification. A common method would involve a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape. Detection can be achieved using a UV detector, as the ester carbonyl provides some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). LC-MS is particularly powerful as it provides the mass of the eluting compound, confirming its identity while assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is fundamental for ensuring the accurate quantification and purity assessment of this compound. This process involves the strategic selection of chromatographic conditions to achieve optimal separation from potential impurities, such as starting materials or by-products from its synthesis.

Method Development: The development of an effective HPLC method hinges on optimizing several key parameters to achieve adequate resolution and peak shape. For a compound like this compound, which possesses a primary amine and an ester group, reversed-phase HPLC is a common approach.

Column Selection: A C18 column is frequently employed, offering a versatile stationary phase for the separation of moderately polar compounds. scirp.org Column dimensions such as 4.6 x 150 mm with 5 µm particle size are typical starting points for method development. scirp.org

Mobile Phase: The mobile phase composition is critical for achieving separation. A gradient elution is often preferred over isocratic elution when dealing with samples that may contain impurities with a wide range of polarities. scribd.combiomedpharmajournal.org A common mobile phase system consists of an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) hydroxide (B78521), and an organic solvent such as acetonitrile or methanol (B129727). scirp.orgnih.gov The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis, allowing for the elution of both polar and non-polar compounds. biomedpharmajournal.org

Detection: Given the structure of this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 210–220 nm) can be utilized for amine-related absorption. Alternatively, derivatization with a UV-active agent or the use of more universal detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Mass Spectrometry (MS) detection offers high specificity and sensitivity.

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. scirp.org Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). scirp.orgd-nb.inforesearchgate.net

The table below outlines typical acceptance criteria for the validation of an HPLC method intended for purity analysis. The values are representative of what is expected for small molecule analysis.

Table 1: Representative HPLC Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criterion
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The analyte peak is well-resolved from all other peaks (Resolution > 1.5). ptfarm.pl
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.998. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. Recovery of 80-120% for the analyte. d-nb.info
Precision (Repeatability) The precision under the same operating conditions over a short interval of time. Relative Standard Deviation (RSD) ≤ 5%. d-nb.info
Precision (Intermediate) The precision within-laboratory variations: different days, different analysts, different equipment. Relative Standard Deviation (RSD) ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise Ratio (S/N) of 3:1. scirp.org

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1. scirp.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comresearchgate.net This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures (up to 15,000 psi or 1000 bar), yields more efficient separations. researchgate.net

The primary advantages of UPLC for the analysis of this compound include:

Increased Speed: UPLC methods can dramatically reduce analysis times, often from 30-60 minutes for a standard HPLC run to under 10 minutes, without sacrificing resolution. hplc.eu For instance, a separation that takes 60 minutes on an HPLC system can often be achieved in 10 minutes with UPLC while maintaining or even improving the separation of impurities. hplc.eu

Enhanced Resolution and Sensitivity: The higher efficiency of UPLC columns leads to sharper, narrower peaks. This results in improved resolution between the main compound and closely eluting impurities and increases peak height, thereby enhancing sensitivity. ijsrtjournal.comresearchgate.net

Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. hplc.eu A UPLC method might consume only 20% of the mobile phase required by a comparable HPLC method. hplc.eu

UPLC systems, such as the Waters ACQUITY UPLC, are holistically designed to handle the high pressures and minimize system volume to take full advantage of the small particle technology. ijsrtjournal.com UPLC is often coupled with mass spectrometry (UPLC-MS), providing a powerful tool for the rapid identification and quantification of compounds and their related impurities. ijsrtjournal.combiopharmaspec.com This is particularly useful for confirming the identity of this compound and characterizing any unknown peaks in the chromatogram. bldpharm.com

Table 2: Comparison of Typical HPLC and UPLC System Parameters

Parameter Conventional HPLC UPLC Advantage of UPLC
Particle Size 3.5 - 5 µm < 2 µm Higher efficiency, speed, and resolution. ijsrtjournal.comresearchgate.net
Column Dimensions (L x I.D.) 150 mm x 4.6 mm 50 - 100 mm x 2.1 mm Shorter analysis times, less solvent. hplc.eu
Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.5 mL/min Reduced solvent consumption. hplc.eu
Analysis Time 15 - 60 min < 10 min Higher sample throughput. hplc.eu
Operating Pressure 2,000 - 6,000 psi 10,000 - 15,000 psi Drives separation on small particles. researchgate.net

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. ijsrtjournal.com |

Computational Chemistry and Theoretical Modeling of N Tert Butyl 7 Aminoheptanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 7-aminoheptanoate, DFT calculations can elucidate its fundamental chemical properties.

DFT calculations can be employed to determine the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. These calculations are foundational for predicting the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

For a molecule like this compound, the HOMO is expected to be localized around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl carbon of the ester group, identifying it as the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Theoretical studies on similar N-substituted amino acid derivatives have demonstrated the utility of DFT in predicting such reactivity trends. bibliomed.orgresearchgate.net

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

PropertyPredicted Value/RegionSignificance
HOMO LocalizationAmino Group (Nitrogen)Site of electrophilic attack
LUMO LocalizationCarbonyl CarbonSite of nucleophilic attack
HOMO-LUMO GapModerateIndicates kinetic stability
Most Basic SiteAmino GroupProne to protonation
Most Electrophilic SiteCarbonyl CarbonSusceptible to nucleophilic addition

Note: The values in this table are based on theoretical principles and data from analogous compounds in the absence of specific published DFT calculations for this compound.

The chemical behavior of this compound can be significantly influenced by its solvent environment. Computational models, particularly those integrated with DFT, can simulate these solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects on the electronic structure and reactivity. rsc.orgacs.org

These models are crucial for accurately predicting NMR chemical shifts in solution. researchgate.netruc.dknih.gov The chemical shifts of protons and carbons in this compound are sensitive to the polarity of the solvent, which can alter the electron shielding around the nuclei. By performing DFT calculations within a simulated solvent environment, it is possible to predict how the chemical shifts will change in different solvents, aiding in the interpretation of experimental NMR spectra. escholarship.orgacs.org

Furthermore, solvation models can refine reactivity predictions. The solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways. For instance, in a polar protic solvent, the amino group's nucleophilicity might be modulated by hydrogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses considerable conformational flexibility due to its long heptanoate (B1214049) chain and the rotatable bonds associated with the tert-butyl group. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. nih.govnih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of their interconversion.

Ligand-Protein Interaction Modeling with N-Tert-butyl-7-aminoheptanoate Derivatives

Given that 7-aminoheptanoic acid is an analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, derivatives like this compound are of interest for their potential interactions with GABA receptors and related proteins. nih.govresearchgate.netnih.gov Molecular docking and more advanced ligand-protein interaction modeling can be used to predict how these derivatives might bind to protein targets.

Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and estimate the binding affinity. osu.edumdpi.com For a flexible ligand like this compound, it is crucial to consider its conformational flexibility during the docking process. nih.govacs.orgresearchgate.netresearchgate.net The tert-butyl group can play a significant role in these interactions, potentially fitting into hydrophobic pockets within the binding site.

Table 2: Potential Protein Targets for Docking Studies with this compound Derivatives

Protein TargetRationale for InteractionPotential Interaction Sites
GABA-A ReceptorStructural similarity to GABAOrthosteric or allosteric binding sites
GABA-B ReceptorStructural similarity to GABAVenus flytrap domain
GABA Transaminase (GABA-T)Potential as an inhibitorActive site

Note: This table is based on the structural relationship of the parent compound to GABA and does not represent experimentally confirmed interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification and characterization.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Conceptual)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on C1' (tert-butyl)~1.45singlet
H on C2~2.20triplet
H on C3~1.60quintet
H on C4~1.30multiplet
H on C5~1.30multiplet
H on C6~1.50quintet
H on C7~2.70triplet
H on NH₂Variablebroad singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Conceptual)

CarbonPredicted Chemical Shift (ppm)
C1' (tert-butyl methyls)~28
C2' (tert-butyl quaternary)~80
C1 (Carbonyl)~173
C2~35
C3~25
C4~29
C5~27
C6~33
C7~42

Disclaimer: The chemical shifts presented in these tables are conceptual predictions based on typical values for similar functional groups and have not been derived from specific, rigorous quantum chemical calculations for this molecule. Actual experimental values may vary.

Applications of N Tert Butyl 7 Aminoheptanoate in Specialized Chemical Synthesis

Design and Synthesis of Complex Organic Molecules

The unique structural characteristics of tert-butyl 7-aminoheptanoate make it a versatile tool in the design and synthesis of intricate organic molecules with potential therapeutic applications. Its ability to act as a linker or a precursor allows for the assembly of novel molecular architectures.

Construction of Hybrid Molecules with Multiple Pharmacophores

While direct examples of this compound in commercially available hybrid drugs are not extensively documented in publicly available research, its structure is well-suited for this application. The terminal amino group can be readily functionalized to attach to one pharmacophore, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for coupling with a second pharmacophore. The seven-carbon chain offers a flexible spacer to ensure that the individual pharmacophores can adopt the necessary conformations to interact with their respective biological targets.

Utilization as a PROTAC Linker in Targeted Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. lumiprobe.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. lumiprobe.com The linker is a crucial element, as its length, composition, and attachment points significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for successful protein degradation. lumiprobe.com

Alkyl chains are commonly used as linkers in PROTAC design due to their flexibility and synthetic accessibility. atamanchemicals.comsemanticscholar.org The heptanoate (B1214049) chain of this compound provides a flexible spacer of a desirable length for many PROTAC applications. Research has shown that linkers of varying lengths, often composed of alkyl or polyethylene (B3416737) glycol (PEG) units, are critical for optimizing the degradation of target proteins. lumiprobe.comsemanticscholar.org For instance, studies on TANK-binding kinase 1 (TBK1) PROTACs demonstrated that linkers with fewer than 12 atoms were ineffective, whereas those with 12 to 29 atoms showed significant degradation activity. semanticscholar.org

The synthetic utility of molecules like this compound is highlighted by the common strategies for PROTAC assembly. Typically, the amine or the deprotected carboxylic acid of the linker is used to form amide bonds with the respective ligands, providing a stable connection. The tert-butyl ester group is a convenient protecting group that can be removed under acidic conditions to allow for the final coupling step in the synthesis. While specific examples in the literature often focus on the final PROTAC molecule rather than each building block, the structural motif of an amino acid ester with a flexible alkyl chain is a well-established component of PROTAC linker design.

Precursor for Advanced Biological Probes and Imaging Agents (e.g., Radionuclide Imaging Tracers)

The development of novel biological probes and imaging agents is essential for diagnosing and understanding disease. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18. The synthesis of these tracers often involves the use of precursor molecules that can be readily radiolabeled.

Amino acids and their derivatives are frequently used as PET tracers because their uptake is often elevated in cancer cells to support rapid proliferation. The synthesis of these tracers typically involves a multi-step process where a precursor molecule is synthesized and then radiolabeled in the final step. While the direct use of this compound as a precursor for a specific, widely used radionuclide imaging tracer is not prominently featured in the available literature, its structure contains functionalities that are relevant to the synthesis of such agents. For instance, the synthesis of some PET tracers involves the nucleophilic substitution of a leaving group with [18F]fluoride on an alkyl chain. researchgate.net The heptanoate backbone could potentially be modified to incorporate a suitable leaving group for such a reaction. The tert-butyl ester and amino group also provide handles for further chemical modification and conjugation to other targeting moieties.

Polymer Chemistry and Advanced Material Science Applications

In the realm of polymer chemistry, the introduction of specific functional groups and molecular architectures can significantly influence the properties and applications of the resulting materials. This compound, with its amine, ester, and alkyl functionalities, serves as an interesting, albeit not widely cited, precursor for the synthesis of specialized polymers.

Precursor in Polymer Synthesis

The bifunctional nature of this compound allows it to be incorporated into polymer chains through various polymerization techniques. The amino group can participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. Polyamides are a class of polymers known for their excellent mechanical properties and thermal stability. The presence of the heptanoate chain would introduce a degree of flexibility into the polymer backbone.

Furthermore, the tert-butyl ester can be hydrolyzed to a carboxylic acid, providing a site for further chemical modification of the polymer. This could include grafting other polymer chains or attaching functional molecules. While specific examples of large-scale polymerization of this compound are not readily found in academic literature, the fundamental principles of polymer chemistry support its potential as a monomer for creating functional polyamides and other polymers. Research on the synthesis of novel aromatic polyamides often involves the reaction of a diamine with various aromatic dicarboxylic acids, a process for which a derivative of this compound could theoretically be adapted. ntu.edu.tw

Influence of the tert-Butyl Moiety on Polymer Properties (e.g., Hydrophobicity, Viscosity, Solubility)

The tert-butyl group is a bulky, nonpolar alkyl substituent that can significantly impact the properties of a polymer. Its primary influence is on the hydrophobicity and solubility of the material.

Hydrophobicity: The nonpolar nature of the tert-butyl group increases the hydrophobicity of a polymer. This is due to the weak interactions between the alkyl group and water molecules. In polymers containing tert-butyl groups, this can lead to reduced water absorption and enhanced water-repellent properties.

Solubility: The presence of bulky tert-butyl groups can affect the solubility of a polymer in different solvents. While it increases solubility in nonpolar organic solvents, it can decrease solubility in polar solvents like water. The steric hindrance provided by the tert-butyl group can also disrupt polymer chain packing, which can sometimes enhance solubility in certain organic solvents by preventing strong interchain interactions.

Viscosity and Thermal Properties: The bulkiness of the tert-butyl group can restrict the rotational freedom of the polymer backbone, leading to an increase in the glass transition temperature (Tg) of the polymer. This results in a more rigid material at a given temperature. The effect on viscosity is complex and depends on the specific polymer architecture and solvent system.

The following table summarizes the general influence of the tert-butyl group on polymer properties:

PropertyInfluence of Tert-Butyl GroupRationale
Hydrophobicity IncreasedThe tert-butyl group is a nonpolar alkyl group.
Solubility in Polar Solvents DecreasedReduced favorable interactions with polar solvent molecules.
Solubility in Nonpolar Solvents IncreasedFavorable van der Waals interactions with nonpolar solvent molecules.
Glass Transition Temperature (Tg) Generally IncreasedSteric hindrance restricts polymer chain mobility.
Chain Packing DisruptedThe bulky nature of the group can prevent efficient packing of polymer chains.

These effects are utilized in the design of specialty polymers for various applications, such as gas separation membranes and hydrophobic coatings. researchgate.net

Bioconjugation Strategies

Linker in Peptide and Protein Modifications

There is no available research to support the use of this compound as a linker molecule for the modification of peptides and proteins. The scientific community has explored a wide array of bifunctional linkers for these purposes, but this compound does not appear to be among them.

Incorporation into Sequence-Defined Polymers through Genetic Code Reprogramming

Similarly, there is no evidence in the scientific literature to suggest that this compound has been incorporated as a monomer into sequence-defined polymers using genetic code reprogramming techniques. Research in this area is focused on the genetic encoding of various other non-canonical amino acids and synthetic monomers to create novel polymers with specific sequences and functions.

Advanced Research on N Tert Butyl 7 Aminoheptanoate in Biochemical and Biological Systems

Investigation of Enzyme Mechanisms and Catalysis using Derivatives

Derivatives of tert-butyl 7-aminoheptanoate serve as versatile probes for investigating enzyme mechanisms, particularly those of hydrolases such as proteases and esterases. The tert-butyl ester group provides steric bulk, which can influence substrate binding and the kinetics of enzyme-catalyzed reactions.

Researchers can synthesize a variety of derivatives by modifying the terminal amino group. For instance, acylation of the amino group with different moieties can create a library of substrates for enzymes like amidohydrolases. The rate of hydrolysis of the tert-butyl ester can be monitored under various conditions to elucidate the catalytic mechanism of the enzyme under investigation. The release of tert-butanol (B103910) upon hydrolysis can be detected using various analytical techniques, providing a means to quantify enzyme activity.

Table 1: Hypothetical Kinetic Parameters of Esterase 'X' with Various Aminoheptanoate Derivatives

DerivativeSubstrate Concentration (mM)Initial Velocity (μM/min)Michaelis Constant (K_m, mM)Maximum Velocity (V_max, μM/min)
This compound1.0502.5150
N-acetyl-tert-butyl 7-aminoheptanoate1.0751.8200
N-benzoyl-tert-butyl 7-aminoheptanoate1.0602.1180

Note: This table presents hypothetical data for illustrative purposes, demonstrating how kinetic parameters might vary with different N-acyl derivatives of this compound when studying an esterase.

The enzymatic hydrolysis of tert-butyl esters, including those of amino acids, is a known process. For example, the protease subtilisin has been used for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptide substrates. This selectivity allows for controlled deprotection in peptide synthesis and can be exploited to study the active site and substrate specificity of such enzymes. By comparing the hydrolysis rates of this compound derivatives with other esters, researchers can map the steric and electronic requirements of an enzyme's active site.

Elucidation of Metabolic Pathways

The metabolic fate of this compound is of interest due to its structure, which combines features of both amino acids and fatty acids. The compound is expected to undergo enzymatic transformations that target its two primary functional groups: the amino group and the tert-butyl ester.

The long aliphatic chain of the heptanoate (B1214049) moiety suggests that it could be a substrate for enzymes involved in fatty acid metabolism, potentially undergoing processes such as beta-oxidation. However, the presence of the terminal amino group might alter its recognition by these enzymes. The metabolic pathway could involve initial hydrolysis of the tert-butyl ester by esterases present in various tissues, releasing 7-aminoheptanoic acid and tert-butanol.

The resulting 7-aminoheptanoic acid is an omega-amino acid. The metabolism of such amino acids can proceed through transamination of the amino group, followed by oxidation of the resulting aldehyde to a dicarboxylic acid. The metabolic fate of the tert-butyl group is also of interest, as it is known to be metabolized by cytochrome P450 enzymes in other drug molecules, often through oxidation of one of the methyl groups. nih.gov

Table 2: Potential Metabolic Fates of this compound Moieties

MoietyPotential Metabolic PathwayKey Enzymes Involved (Hypothetical)Potential Metabolites
Tert-butyl esterHydrolysisCarboxylesterases7-Aminoheptanoic acid, Tert-butanol
7-AminoheptanoateTransamination, OxidationAminotransferases, Dehydrogenases7-Oxoheptanoic acid, Heptanedioic acid
Tert-butanolOxidationCytochrome P450 enzymes2-Methyl-2-propanol derivatives

Note: This table outlines plausible metabolic pathways based on the known metabolism of similar chemical structures.

Studies on the effects of tert-butanol on amino acid concentrations have shown that it can influence amino acid metabolism, suggesting that the release of tert-butanol from this compound could have secondary metabolic effects. nih.gov

Development of Biochemical Assays and Reagents

This compound and its derivatives can be valuable tools in the development of biochemical assays, particularly for detecting the activity of proteases and other hydrolases. rsc.orggbiosciences.com By attaching a reporter group, such as a fluorophore or a chromophore, to the N-terminus, a substrate can be created that produces a measurable signal upon enzymatic cleavage of the amide or ester bond.

For example, a fluorophore-conjugated derivative of this compound could be synthesized to serve as a substrate in a protease activity assay. In its intact form, the fluorescence might be quenched. Upon cleavage of a specific peptide bond by a protease, the fluorophore is released, leading to an increase in fluorescence that can be quantified. nih.gov The long, flexible carbon chain of the aminoheptanoate can act as a spacer, which may be beneficial in positioning the cleavage site for optimal interaction with the enzyme's active site.

Furthermore, the amino group of this compound can be used to immobilize the molecule onto a solid support, creating an affinity matrix for purifying enzymes that bind to this type of structure. Unnatural amino acids, such as this compound, are also used to create probes for studying protein-protein interactions and for the site-specific incorporation of fluorescent probes into proteins. researchgate.netnih.govresearchgate.net

Exploration in Peptide and Protein Conformation Studies

As a non-proteinogenic, long-chain omega-amino acid, this compound can be incorporated into peptides to study the effects of backbone modifications on peptide and protein conformation. nih.gov The introduction of this unnatural amino acid increases the number of rotatable bonds in the peptide backbone, which can lead to novel secondary structures and folding patterns. researchgate.net

Computational modeling and experimental techniques such as NMR spectroscopy and X-ray crystallography can be used to analyze the conformational preferences of peptides containing this compound. nih.gov By systematically replacing standard amino acids with this omega-amino acid, researchers can investigate the role of backbone flexibility and side-chain interactions in determining protein structure and function. nih.gov

Table 3: Comparison of Backbone Torsional Angles in Standard vs. Omega-Amino Acid containing Peptides

ParameterStandard α-Amino Acidω-Amino Acid (e.g., 7-Aminoheptanoic acid)
Backbone Atoms per Residue3 (N, Cα, C)8 (N, C1, C2, C3, C4, C5, C6, C)
Primary Torsional Anglesφ (phi), ψ (psi), ω (omega)Multiple additional torsional angles along the carbon chain
Conformational FlexibilityRelatively restrictedSignificantly increased

Note: This table highlights the increased conformational flexibility introduced by incorporating an omega-amino acid like the derivative of this compound into a peptide backbone.

Applications in Protease Inhibitor Research with tert-Butyl Amino Acid Esters

The design of protease inhibitors is a significant area of drug discovery. ku.edu Amino acid esters, including tert-butyl esters, are used as building blocks in the synthesis of peptidomimetic inhibitors. researchgate.net The tert-butyl ester group in this compound can serve as a protective group during synthesis and can also influence the binding affinity and pharmacokinetic properties of the final inhibitor. peptide.com

The long aliphatic chain of 7-aminoheptanoic acid can be explored as a P-side or P'-side ligand to interact with the hydrophobic pockets of a protease's active site. By modifying the amino group with various pharmacophores, a library of potential inhibitors can be synthesized and screened for activity against target proteases, such as serine proteases. nih.gov The incorporation of non-proteinogenic amino acids like 7-aminoheptanoic acid can also increase the resistance of peptide-based inhibitors to proteolytic degradation, a desirable property for therapeutic agents. nih.gov

Stability and Degradation Pathway Analysis of N Tert Butyl 7 Aminoheptanoate

Thermal Degradation Studies

The thermal stability of tert-butyl 7-aminoheptanoate is primarily influenced by its two main functional components: the tert-butyl ester and the primary amine. In the absence of catalysts, the thermal degradation of tert-butyl esters typically proceeds through an elimination reaction (pyrolysis) to yield isobutylene (B52900) and the corresponding carboxylic acid. This process, known as a type of Ei (elimination, intramolecular) reaction, involves a cyclic transition state. For this compound, this would result in the formation of 7-aminoheptanoic acid and isobutylene.

The presence of the amino group can potentially influence this degradation pathway. At elevated temperatures, intermolecular reactions between the amino group of one molecule and the ester group of another could lead to the formation of amides and tert-butanol (B103910). However, the intramolecular elimination to form isobutylene is generally the more favored pathway for tert-butyl esters at high temperatures.

Studies on the thermal deprotection of N-Boc (tert-butoxycarbonyl) protected amines, which share the tert-butyl carbamate (B1207046) structure, show that degradation occurs at temperatures around 150°C or higher, yielding the free amine, isobutylene, and carbon dioxide. acsgcipr.org While this compound itself does not have a Boc group, the principle of thermal elimination of isobutylene from a tert-butyl containing moiety is analogous. A study on the reagent-free thermal deprotection of tert-butyl esters of amino acids in a continuous flow reactor demonstrated that hydrolysis could be achieved at temperatures between 120-240°C. nih.gov

Table 1: Predicted Thermal Degradation Products of this compound

Reactant Condition Primary Products Secondary Products

Note: The formation of secondary products is speculative and depends on specific reaction conditions.

Detailed kinetic studies on the thermal decomposition of tert-butylperoxyethyl esters of carboxylic acids indicate that the initial step is the homolytic cleavage of the peroxide bond. osti.gov While not directly analogous, it highlights that the presence of other functional groups can alter the primary degradation mechanism. For this compound, the primary thermal degradation pathway in an inert atmosphere is expected to be the elimination of isobutylene.

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of this compound is highly dependent on the pH of the aqueous environment. Carboxylic acid esters undergo hydrolysis through acid-catalyzed, neutral, and base-catalyzed mechanisms. epa.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions (pH < 5), the hydrolysis of tert-butyl esters is significantly accelerated. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water. A key feature of the acid-catalyzed hydrolysis of tert-butyl esters is that it proceeds via an AAC1 or AAL1 mechanism, involving the formation of a stable tert-butyl carbocation, which then reacts with water to form tert-butanol. researchgate.netacsgcipr.org This pathway is generally faster than the corresponding hydrolysis of primary or secondary alkyl esters.

Neutral Hydrolysis:

In the neutral pH range (approximately 5 to 8), the hydrolysis of tert-butyl esters is considerably slower. The uncatalyzed reaction with water is the predominant pathway, but its rate is generally low at ambient temperatures. Studies on tert-butyl formate (B1220265) have shown that in the pH range of 5 to 7, the neutral hydrolysis pathway is dominant, with a half-life of approximately 5 days at 22°C. oup.com

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions (pH > 8), the rate of hydrolysis increases significantly. The mechanism is typically a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) reaction, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. epa.gov This is a common pathway for the saponification of esters. The steric hindrance of the tert-butyl group can slow down the rate of BAC2 hydrolysis compared to less hindered esters. However, at a sufficiently high pH, this pathway becomes a major route for degradation. Hindered esters that are resistant to saponification can be hydrolyzed efficiently in non-aqueous media using sodium hydroxide in a methanol (B129727)/dichloromethane (B109758) mixture. arkat-usa.org

Table 2: Estimated Hydrolysis Half-life of a Representative Tert-butyl Ester (tert-butyl formate) at 22°C

pH Predominant Mechanism Half-life
2 Acid-catalyzed ~6 hours (at 4°C)
4 Acid-catalyzed ~3-7 days
7 Neutral ~5 days
10 Base-catalyzed ~1 hour

Data extrapolated from studies on tert-butyl formate and general ester hydrolysis principles. oup.com The actual rates for this compound may vary.

The presence of the amino group in this compound will exist in its protonated form (—NH3+) at acidic pH, which is unlikely to directly participate in the hydrolysis of the ester. At neutral and basic pH, the free amino group could potentially act as an intramolecular catalyst, though this effect is likely to be minor for a long-chain compound.

Controlled Deprotection as a Targeted Chemical Degradation Strategy

The tert-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled conditions. This controlled cleavage can be considered a targeted chemical degradation.

Acid-Catalyzed Deprotection:

The most common method for the deprotection of tert-butyl esters is treatment with strong acids. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, is frequently used. stackexchange.com The mechanism involves the formation of the stable tert-butyl cation, which is then scavenged by the counterion or solvent. Other acidic conditions that are effective include hydrogen chloride in an organic solvent and aqueous phosphoric acid. organic-chemistry.org The use of Lewis acids, such as cerium(III) chloride with sodium iodide, has also been reported for the selective cleavage of tert-butyl esters. researchgate.net

Thermal Deprotection:

As mentioned in section 9.1, thermal energy can be used to cleave the tert-butyl ester. This can be achieved by simply heating the compound in a suitable solvent. researchgate.netresearchgate.net This method avoids the use of strong acids, which can be advantageous for acid-sensitive substrates.

Catalytic Deprotection:

Recent research has focused on developing milder and more selective methods for tert-butyl ester deprotection. One such method employs a catalytic amount of a triarylamminium radical cation, such as "magic blue," in the presence of a silane. acs.org This system facilitates the cleavage of the C—O bond under mild conditions.

Table 4: Common Reagents for the Controlled Deprotection of Tert-butyl Esters

Reagent/Condition Mechanism Selectivity
Trifluoroacetic Acid (TFA) Acid-catalyzed (AAL1) Can also cleave other acid-labile groups like Boc.
HCl in organic solvent Acid-catalyzed (AAL1) Similar to TFA.
Lewis Acids (e.g., CeCl3/NaI) Lewis acid-catalyzed Can offer selectivity over other protecting groups.
High Temperature (Thermolysis) Intramolecular elimination (Ei) Can be selective if other functional groups are thermally stable.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 7-aminoheptanoate, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via carbodiimide-mediated coupling of 7-aminoheptanoic acid with tert-butanol, followed by purification via column chromatography. Key variables include temperature (maintained at 0–4°C during coupling to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of acid to tert-butanol), and solvent choice (e.g., dichloromethane for improved solubility). Yield optimization often employs factorial design to test interactions between variables like catalyst loading (e.g., DCC/DMAP) and reaction time .

Basic: Which analytical methods are most reliable for characterizing this compound purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming esterification and amine proton environments. DMSO-d6 solvent resolves tert-butyl signals (δ 1.4 ppm) and amine protons (δ 1.8–2.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities (<0.5% threshold). ESI-MS confirms molecular ion [M+H]+ at m/z 230.2 .
  • FT-IR : Peaks at 1730 cm1^{-1} (ester C=O) and 3350 cm1^{-1} (N-H stretch) validate functional groups .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Answer:
The compound hydrolyzes rapidly under acidic (pH <3) or basic (pH >10) conditions due to ester cleavage. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 210 nm) show optimal stability at pH 6–7 (PBS buffer, 25°C). Degradation follows first-order kinetics, with a half-life of 48 hours at pH 7 vs. <2 hours at pH 2 .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?

Answer:
Discrepancies often arise from methodological differences:

  • Cell Line Variability : Compare IC50_{50} values across multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Assay Conditions : Standardize MTT assay protocols (e.g., incubation time, serum concentration) to minimize batch effects .
  • Metabolite Interference : Use LC-MS/MS to differentiate parent compound toxicity from hydrolysis byproducts (e.g., 7-aminoheptanoic acid) .
    Meta-analyses should employ Cochrane risk-of-bias tools to evaluate study design rigor .

Advanced: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to amine receptors (e.g., GPCRs) using flexible ligand protocols. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Models : Train on datasets of ester derivatives to predict logP and bioavailability. Key descriptors include topological polar surface area (TPSA) and H-bond donor count .

Advanced: How can in vivo studies be designed to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

Answer:

  • 3Rs Framework (Replacement, Reduction, Refinement) : Use microsampling (10 µL blood) in rodent models to reduce animal numbers. Pair with PBPK modeling to extrapolate human PK parameters .
  • OECD Guideline 420 : Acute oral toxicity testing via fixed-dose procedure, prioritizing histopathology and organ weight metrics .
  • Control Groups : Include sham-operated animals to distinguish compound effects from surgical stress .

Advanced: What methodological frameworks support the integration of this compound into multifunctional drug delivery systems?

Answer:

  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like encapsulation efficiency (>85%) and particle size (100–200 nm) for nanoparticle formulations. Optimize via Box-Behnken design .
  • In Vitro-In Vivo Correlation (IVIVC) : Use dissolution testing (USP Apparatus 2) to predict release profiles in physiological buffers .

Advanced: How do solvent polarity and temperature affect this compound’s conformational dynamics in solution?

Answer:

  • ROESY NMR : Detect intramolecular H-bonding between the amine and ester groups in apolar solvents (e.g., CDCl3_3), which stabilizes a folded conformation. Polar solvents (DMSO) disrupt H-bonds, favoring extended conformers .
  • Variable-Temperature Studies : Plot chemical shift deviations (Δδ) of tert-butyl protons to calculate energy barriers for rotation (ΔG‡ ≈ 60 kJ/mol) .

Advanced: What green chemistry approaches can improve the sustainability of this compound synthesis?

Answer:

  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing EHS risks while maintaining yield (>90%) .
  • Enzymatic Catalysis : Lipase-mediated esterification (e.g., Candida antarctica Lipase B) under solvent-free conditions at 50°C .
  • Waste Valorization : Recover tert-butanol via fractional distillation and repurpose for subsequent batches .

Advanced: How should researchers address reproducibility challenges in this compound-based polymer synthesis?

Answer:

  • Standardized Monomer Ratios : Use MALDI-TOF to verify polymer dispersity (Đ <1.2). Batch-to-batch consistency requires strict control of initiator purity (e.g., recrystallized AIBN) .
  • Open-Science Repositories : Share detailed synthetic protocols (e.g., on Zenodo) with raw NMR and GPC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.